N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-11-6-7-14(12(2)8-11)19-22-23-20(28-19)21-18(24)13-9-15(25-3)17(27-5)16(10-13)26-4/h6-10H,1-5H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAMDYNBKJICCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,4-dimethylphenylhydrazine with 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in the inhibition of specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in anticancer research, the compound has been shown to inhibit tubulin polymerization, thereby disrupting the microtubule network essential for cell division . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues with Oxadiazole and Trimethoxyphenyl Groups
- Structure: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide.
- Key Differences: Replaces the trimethoxybenzamide with a sulfanyl-linked propanamide and introduces a 2-amino-thiazole group.
- Properties: Molecular weight 389 g/mol, melting point 134–178°C.
N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides ():
- Structure : Features a sulfanyl acetamide bridge instead of a direct benzamide linkage.
- Properties: Demonstrated antibacterial and antifungal activities, suggesting that sulfanyl groups enhance bioactivity compared to non-sulfur analogs .
Benzamide Derivatives with Varied Cores
- Structure: N-(6-Cyano-1-phenyl-1H-benzo[d]imidazol-2-yl)-3,4,5-trimethoxybenzamide.
- Key Differences : Replaces the oxadiazole with a benzimidazole core.
- Properties : The benzimidazole core may improve π-π stacking interactions in biological targets, as seen in kinase inhibitors .
- Structure : N-(6-Bromo-1,4-dimethyl-9H-carbazol-3-yl)-3,4,5-trimethoxybenzamide.
- Key Differences : Carbazole core instead of oxadiazole, with bromo and methyl substituents.
- Properties: Carbazole derivatives are notable for DNA intercalation and antitumor activity, highlighting the role of core structure in modulating biological effects .
Substituent-Driven Property Modifications
- Trimethoxybenzamide vs.
- 2,4-Dimethylphenyl vs. Thiazole/Imidazole : The dimethylphenyl group in the target compound may improve steric hindrance and metabolic stability relative to heterocyclic substituents (e.g., thiazole in ) .
Data Tables
Table 1: Structural and Physical Properties Comparison
Research Findings and Implications
- Antimicrobial Activity : Sulfanyl-containing oxadiazoles () show broad-spectrum activity, suggesting that introducing sulfur into the target compound could enhance its efficacy .
- Anti-inflammatory Potential: Bis-oxadiazole derivatives () with nitro groups exhibit notable activity, indicating that electron-withdrawing groups on the phenyl ring may modulate target engagement .
- Synthetic Efficiency : The target compound’s analogs are synthesized in moderate-to-high yields (70–90%) via scalable methods, supporting feasibility for further development .
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic organic compound belonging to the oxadiazole class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O4. Its structure features an oxadiazole ring and a trimethoxybenzamide moiety, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance:
- Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that similar oxadiazole derivatives effectively inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction via mitochondrial pathways .
Antimicrobial Properties
This compound has also shown promising antimicrobial activity against several bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 20 | 16 µg/mL |
| P. aeruginosa | 18 | 64 µg/mL |
These results suggest that this compound may serve as a lead for developing new antimicrobial agents .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase in cancer cells.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress and subsequent apoptosis.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in DNA replication and repair processes.
Case Study 1: Anticancer Efficacy
In a preclinical trial involving human cancer cell lines treated with varying concentrations of this compound:
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours.
Case Study 2: Antibacterial Activity
A study assessing the antibacterial efficacy against clinical isolates showed:
- Results : The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
